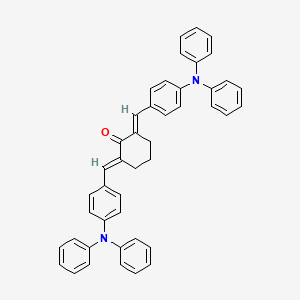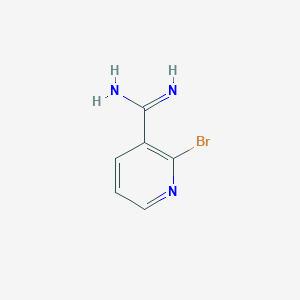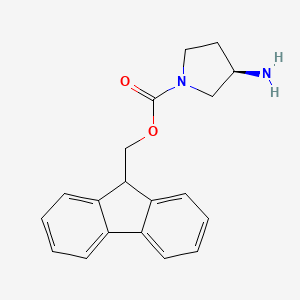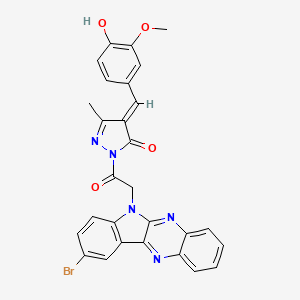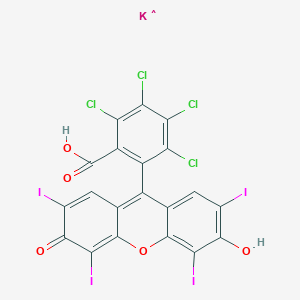
6-Ethyl-1,3-dihydroindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-1,3-dihydroindol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method includes the Knoevenagel condensation, where 1,3-dihydroindol-2-one reacts with aromatic aldehydes in the presence of a biocatalyst like lipase from porcine pancreas .
Industrial Production Methods
For industrial production, the preparation of this compound often involves the use of scalable and cost-effective methods. One such method includes the reaction of 7-ethyl indole with ethyl 2-(ethoxycarbosulfanyl) thioacetate, followed by reduction with a suitable reducing agent . This method is preferred for its high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Ethyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Reagents like N-bromosuccinimide (NBS) in aqueous t-butyl alcohol are used for bromination.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Pyridine and piperazine are often used as bases in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
6-Ethyl-1,3-dihydroindol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Ethyl-1,3-dihydroindol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Oxindole: Another indole derivative with similar chemical properties and applications.
3,3-Dibromo-1,3-dihydroindol-2-one: A brominated derivative used as a precursor in organic synthesis.
Benzylidene-indolin-2-ones: Compounds synthesized through Knoevenagel condensation, known for their pharmacological activities.
Uniqueness
6-Ethyl-1,3-dihydroindol-2-one stands out due to its specific ethyl substitution, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
6-ethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-6-10(12)11-9(8)5-7/h3-5H,2,6H2,1H3,(H,11,12) |
InChI 键 |
PXYBCLBUOUHNHA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(CC(=O)N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


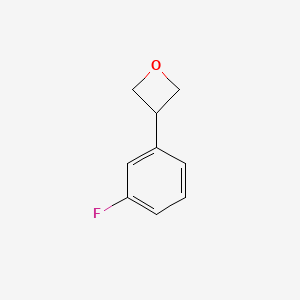
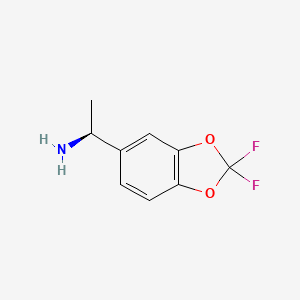
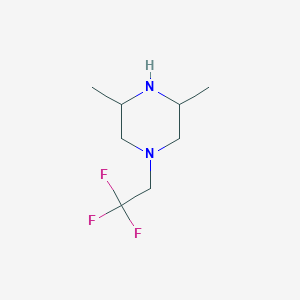

![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)

